molecular formula C₉H₁₆ClNO₂ B051015 (2R)-Octahydro-1H-indole-2-carboxylic acid CAS No. 108507-42-2

(2R)-Octahydro-1H-indole-2-carboxylic acid

Cat. No. B051015
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-UHFFFAOYSA-N
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Description

(2R)-Octahydro-1H-indole-2-carboxylic acid is a key starting material in the synthesis of certain pharmaceutical products. It is characterized by its non-chromophoric nature and the presence of chiral centers, which allows for the formation of enantiomers (Vali et al., 2012).

Synthesis Analysis

The synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid involves complex processes like reductive cyclization, hydrolysis, and decarboxylation. A variety of methods have been developed to synthesize this compound and its derivatives (Jiang et al., 2017).

Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid, a related compound, has been studied using X-ray diffraction, infrared spectroscopy, and theoretical methods. These studies reveal the crystal structure and vibrational spectra, offering insights into the structural behavior of the molecule (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

The chemical properties of (2R)-Octahydro-1H-indole-2-carboxylic acid derivatives are influenced by their stability under various conditions. Indole-2-carboxylic acid and its derivatives, for instance, are more stable than usual indoles toward acid and oxidation conditions, while still being reactive at the 3-position (Murakami, 1987).

Physical Properties Analysis

The physical properties, such as solubility and stability, of (2R)-Octahydro-1H-indole-2-carboxylic acid are crucial for its handling and application in various processes. These properties are often determined through methods like HPLC using a refractive index detector (Vali et al., 2012).

Chemical Properties Analysis

The oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solution has been explored, providing insights into the redox mechanism and the formation of various products. This research contributes to understanding the chemical behavior of related compounds (Goyal & Sangal, 2005).

Scientific Research Applications

Separation and Quantification

(2R)-Octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril and Trandolapril. Research by Vali et al. (2012) developed a stability-indicating reverse phase HPLC method for the quantitative determination of all isomers related to this compound. This method is described as rapid, economical, simple, sensitive, and reliable, providing a crucial quality control tool for routine analysis (Vali et al., 2012).

Synthesis and Biological Activity

Another significant application involves the synthesis of indole-2-carboxylic acid derivatives for therapeutic uses. Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, which were characterized and screened for antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, indicating potential for further development into potent lead compounds (Raju et al., 2015).

Structural and Catalytic Studies

Further research into the structural properties and catalytic applications of related indole carboxylic acid compounds is evident. For instance, Elmakki et al. (2022) examined bidentate ligands based on Indoline-2-carboxylic acid and Indole-2-carboxylic acid for rhodium(I), revealing insights into the kinetics of iodomethane oxidative addition. Such studies highlight the potential of these compounds in catalytic processes, contributing to the development of novel catalysts (Elmakki et al., 2022).

Oxidation Chemistry

Goyal and Sangal (2005) investigated the oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solution. Their work identified various products formed during the electrode reaction, including dioxindoles and dimers, providing a comprehensive understanding of the redox mechanism of this compound (Goyal & Sangal, 2005).

Synthesis and Analgesic Activity

Research by Sondhi et al. (2007) on the microwave-assisted synthesis of indole and furan derivatives, including those derived from indole-2-carboxylic acid, showed good anti-inflammatory and analgesic activity. This underscores the compound's significance in developing new therapeutic agents (Sondhi et al., 2007).

Safety And Hazards

Information about the safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). It includes information about its toxicity, flammability, and precautions that need to be taken while handling it.


Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation.


For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational studies. Please consult with a chemist or a related expert for detailed information.


properties

IUPAC Name

(2R)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-KAVNDROISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-Octahydro-1H-indole-2-carboxylic acid

CAS RN

108507-42-2
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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